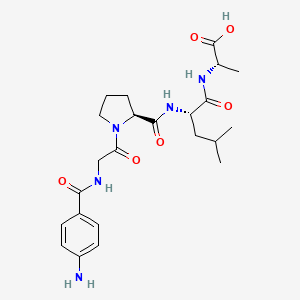
N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-2-((S)-1-(2-(4-Aminobenzamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-1-(2-(4-Aminobenzamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)propanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the aminobenzamide group, and the coupling of various amide linkages. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Aminobenzamide Group: This can be achieved through nucleophilic substitution reactions, where an amine group is introduced to a benzoyl chloride derivative.
Coupling of Amide Linkages: The final step involves the coupling of the intermediate compounds using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-((S)-1-(2-(4-Aminobenzamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of suitable leaving groups and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(S)-2-((S)-2-((S)-1-(2-(4-Aminobenzamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-((S)-1-(2-(4-Aminobenzamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Uniqueness
(S)-2-((S)-2-((S)-1-(2-(4-Aminobenzamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)propanoic acid is unique due to its complex structure, which includes multiple amide linkages and a pyrrolidine ring
Properties
CAS No. |
817620-13-6 |
|---|---|
Molecular Formula |
C23H33N5O6 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[(4-aminobenzoyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H33N5O6/c1-13(2)11-17(21(31)26-14(3)23(33)34)27-22(32)18-5-4-10-28(18)19(29)12-25-20(30)15-6-8-16(24)9-7-15/h6-9,13-14,17-18H,4-5,10-12,24H2,1-3H3,(H,25,30)(H,26,31)(H,27,32)(H,33,34)/t14-,17-,18-/m0/s1 |
InChI Key |
IMRMGDLFCIIILS-WBAXXEDZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















